1-(bromomethyl)-2-ethyl-4-methylbenzene
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Overview
Description
1-(Bromomethyl)-2-ethyl-4-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-ethyl-4-methylbenzene can be synthesized through the bromination of 2-ethyl-4-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents such as water or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or thioethers depending on the nucleophile used.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-(Bromomethyl)-2-ethyl-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of hypercrosslinked polymers, which have applications in gas storage, carbon capture, and removal of pollutants.
Biological Studies: Employed in the synthesis of biologically active compounds for studying their effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-ethyl-4-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-ethyl-4-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-methyl-4-ethylbenzene: Similar structure but with different positions of the ethyl and methyl groups.
Uniqueness
1-(Bromomethyl)-2-ethyl-4-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromomethyl group makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1824605-44-8 |
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Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(bromomethyl)-2-ethyl-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
RCBKMACEKCUNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)CBr |
Purity |
95 |
Origin of Product |
United States |
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